3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid
CAS No.: 145743-83-5
Cat. No.: VC0129365
Molecular Formula: C15H18O4
Molecular Weight: 262.3
* For research use only. Not for human or veterinary use.
![3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid - 145743-83-5](/images/no_structure.jpg)
Specification
CAS No. | 145743-83-5 |
---|---|
Molecular Formula | C15H18O4 |
Molecular Weight | 262.3 |
IUPAC Name | (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+ |
SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2 |
Introduction
Chemical Structure and Properties
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is characterized by a phenyl ring substituted with cyclopentyloxy and methoxy groups, connected to an acrylic acid moiety. This unique structural arrangement contributes to its distinctive chemical behavior and potential biological activities.
Structural Information
The compound's structure includes several key functional groups that define its chemical identity:
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A phenyl ring with substitutions at the 3 and 4 positions
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A cyclopentyloxy group at position 3 of the phenyl ring
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A methoxy group at position 4 of the phenyl ring
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An acrylic acid moiety (prop-2-enoic acid) attached to the phenyl ring
The compound is typically found in the trans (E) configuration across the carbon-carbon double bond of the acrylic acid portion, which is an important structural feature affecting its biological activity.
Physical and Chemical Properties
The key properties of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | (E)-3-(3-cyclopentyloxy-4-methoxyphenyl)prop-2-enoic acid |
CAS Number | 145743-83-5 |
Molecular Formula | C15H18O4 |
Molecular Weight | 262.30 g/mol |
InChI | InChI=1S/C15H18O4/c1-18-13-8-6-11(7-9-15(16)17)10-14(13)19-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,16,17)/b9-7+ |
Canonical SMILES | COC1=C(C=C(C=C1)C=CC(=O)O)OC2CCCC2 |
Physical State | Solid |
The compound's structure creates a unique chemical environment that influences its reactivity, solubility, and potential for biological interactions.
Synthesis Methods
The synthesis of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid typically follows established organic chemistry procedures with specific considerations for the functional groups involved.
Laboratory Synthesis
The most common synthetic route involves a Knoevenagel condensation reaction. The synthesis typically proceeds through the following steps:
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Preparation of 3-(Cyclopentyloxy)-4-methoxybenzaldehyde as a precursor
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Condensation with malonic acid in the presence of a basic catalyst (such as pyridine)
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Decarboxylation to yield the desired acrylic acid derivative
Chemical Reactions
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid can participate in various chemical reactions, primarily due to its functional groups.
Common Reagents and Conditions
Various reagents can be employed for chemical transformations of this compound:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Biological Activity
The biological activity of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid is of particular interest to researchers exploring its potential applications.
Mechanisms of Action
The compound's biological activity appears to involve multiple mechanisms:
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Interaction with specific enzymes and receptors involved in inflammatory and neuroprotective pathways
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Potential modulation of signaling pathways related to cell survival and proliferation
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Antioxidant properties potentially related to the methoxy group's electron-donating capacity
Its structural features suggest potential interactions with:
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Cyclooxygenase (COX) enzymes
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Nuclear Factor kappa B (NF-kB) signaling pathways
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Antioxidant defense mechanisms
Research Findings
Scientific investigations have revealed several biological properties of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid:
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the methoxy group is believed to enhance electron-donating ability, thus effectively neutralizing free radicals.
Anti-inflammatory Effects
Studies have shown that acrylic acid derivatives can inhibit pro-inflammatory cytokines. The compound may reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators in inflammatory responses.
Neuroprotective Effects
Findings suggest that compounds with similar phenolic structures can prevent neuronal cell death in models of neurodegenerative diseases. This activity may be linked to the modulation of neurotransmitter systems and reduction of neuroinflammation.
Comparative Biological Activity
The following table compares the biological activity of 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid with related compounds:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Neuroprotective Activity |
---|---|---|---|
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid | Moderate | High | High |
(E)-4-Methoxycinnamic Acid | High | Moderate | Moderate |
Curcumin (reference compound) | Very High | Very High | Very High |
This comparison highlights the compound's relatively strong anti-inflammatory and neuroprotective properties compared to similar structures.
Scientific Applications
3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid has diverse applications across scientific disciplines due to its unique chemical structure and biological properties.
Chemistry Applications
In synthetic organic chemistry, the compound serves as:
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A building block for more complex organic molecules
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A model compound for studying structure-activity relationships
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A precursor for developing new chemical entities with enhanced properties
Biological Research
In biological research, the compound offers several applications:
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Enzyme inhibition studies, particularly for enzymes involved in inflammatory cascades
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Investigation of cellular signaling pathways related to oxidative stress
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Development of potential therapeutic agents targeting specific diseases
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Evaluation of structure-activity relationships in drug design
Analytical Methods
For researchers working with 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid, appropriate analytical methods are essential for characterization and purity assessment.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly valuable for structural confirmation:
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1H NMR can identify the cyclopentyloxy protons (δ 1.5–2.0 ppm) and acrylic acid protons (doublets at δ 6.2–7.1 ppm)
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13C NMR provides additional structural confirmation through characteristic carbon signals
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers:
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Precise separation using reverse-phase C18 columns
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Detection of trace impurities (<0.1%)
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Confirmation of molecular identity through accurate mass determination
Research Questions and Future Directions
The scientific community continues to explore several important research questions related to 3-[3-(Cyclopentyloxy)-4-methoxyphenyl]acrylic acid.
Synthesis Optimization
Researchers are investigating:
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How to optimize the synthesis for improved reproducibility and yield
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Alternative synthetic pathways that might offer advantages in terms of efficiency or environmental impact
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Scaling methods for potential industrial production
Biological Mechanism Elucidation
Important questions include:
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What are the specific molecular targets of the compound in biological systems?
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How does the unique combination of cyclopentyloxy and methoxy groups contribute to biological activity?
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Can structural modifications enhance specific biological properties while maintaining safety profiles?
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